molecular formula C13H9ClO3 B6399617 4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261930-48-6

4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6399617
CAS RN: 1261930-48-6
M. Wt: 248.66 g/mol
InChI Key: MQXBOEJTNXHCLH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, is an organic compound that has been widely studied due to its potential applications in scientific research.

Scientific Research Applications

4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, has a variety of applications in scientific research. It has been used as a substrate in the study of enzymes, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. It has also been used in the study of the structure of proteins and in the study of the binding of ligands to proteins.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, is not well understood. However, it is known that it binds to proteins and may be involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, are not well understood. However, it has been observed to have an inhibitory effect on the activity of some enzymes.
Advantages and Limitations for Laboratory Experiments
4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, has several advantages for laboratory experiments. It is a stable compound and has a high purity level, making it ideal for use in chemical experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is not very soluble in water, which can limit its use in biochemical experiments.

Future Directions

The potential future directions for 4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, are numerous. Further research could explore its potential applications in drug development, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its chemical synthesis and its use as a reagent in organic synthesis.

Synthesis Methods

4-(3-Chlorophenyl)-3-hydroxybenzoic acid, 95%, is synthesized through a reaction between 4-chlorobenzoyl chloride and 3-hydroxybenzoic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified by recrystallization.

properties

IUPAC Name

4-(3-chlorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBOEJTNXHCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689551
Record name 3'-Chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-48-6
Record name 3'-Chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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